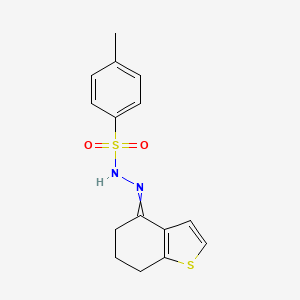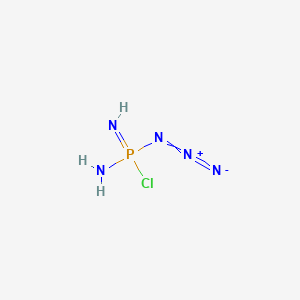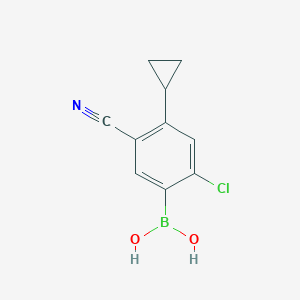![molecular formula C4H7O3PSe B14075712 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide: is a unique organophosphorus compound that features a bicyclic structure with phosphorus and selenium atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide typically involves the reaction of a phosphorus-containing precursor with a selenium source under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
化学反应分析
Types of Reactions: 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus and selenium.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines.
科学研究应用
Chemistry: In chemistry, 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in reactions that form complex molecules.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, the compound is being investigated for its potential therapeutic properties. It may be used in the development of drugs that target specific molecular pathways involved in diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
作用机制
The mechanism of action of 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.
相似化合物的比较
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane: This compound is similar in structure but lacks the selenium atom.
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Another related compound with a different bicyclic structure and an oxygen atom instead of selenium.
Uniqueness: 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide is unique due to the presence of the selenium atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where selenium’s properties are advantageous.
属性
分子式 |
C4H7O3PSe |
|---|---|
分子量 |
213.04 g/mol |
IUPAC 名称 |
1-selanylidene-2,7,8-trioxa-1λ5-phosphabicyclo[3.2.1]octane |
InChI |
InChI=1S/C4H7O3PSe/c9-8-5-2-1-4(7-8)3-6-8/h4H,1-3H2 |
InChI 键 |
VMQWHCJBLUTFOQ-UHFFFAOYSA-N |
规范 SMILES |
C1COP2(=[Se])OCC1O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol](/img/structure/B14075654.png)





![2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B14075683.png)
![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
![5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)

![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
